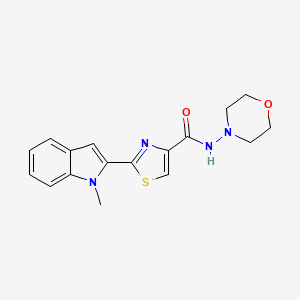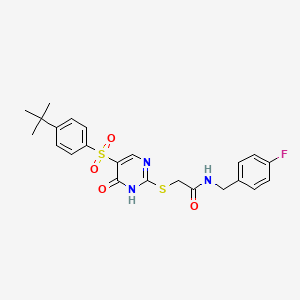![molecular formula C18H16Cl2N2O2S B2817161 N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide CAS No. 874464-71-8](/img/structure/B2817161.png)
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide” is a complex organic molecule that contains several functional groups and structural features, including a thiazole ring, a dichlorobenzyl group, a methylfuran group, and a propanamide group .
Synthesis Analysis
While the exact synthesis process for this compound is not available, it likely involves several steps, including the formation of the thiazole ring, the introduction of the dichlorobenzyl and methylfuran groups, and the formation of the propanamide group .Molecular Structure Analysis
The thiazole ring is a five-membered heterocyclic ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The dichlorobenzyl group is a benzene ring with two chlorine atoms attached, and the methylfuran group is a five-membered aromatic ring with four carbon atoms, one oxygen atom, and a methyl group attached .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the thiazole ring might undergo electrophilic substitution at the carbon atom adjacent to the sulfur atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. Thiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Aplicaciones Científicas De Investigación
Antimicrobial and Cytotoxic Activities
- Novel thiazole derivatives, including structures related to the specified compound, have been synthesized and tested for antimicrobial activity. Among these, certain derivatives exhibited significant antibacterial and anticandidal effects, with notable cytotoxicity against human leukemia and monocytic leukemia cell lines, highlighting their potential as antimicrobial and anticancer agents (Dawbaa et al., 2021).
Antifungal and Antibacterial Agents
- Synthesized N-(naphthalen-1-yl)propanamide derivatives were investigated for their antimicrobial properties, showing notable activity against bacteria and fungi. Some compounds demonstrated antifungal activity comparable to ketoconazole and anti-gram-positive bacterial activity at potency levels half that of chloramphenicol, indicating their potential as novel antimicrobial agents (Evren et al., 2020).
Enzyme Inhibition
- A novel series of bi-heterocyclic propanamides showed promising urease inhibitory potential, with less cytotoxic behavior demonstrated through hemolysis tests. These compounds' molecular docking analysis corroborated their in-vitro enzyme inhibition data, suggesting their utility as urease inhibitors (Abbasi et al., 2020).
Anticancer Activity
- Another study on N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives highlighted their psychotropic, anti-inflammatory, and cytotoxic screening activities. These compounds showed significant sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines, demonstrating potential for cancer treatment and as antimicrobial agents (Zablotskaya et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2S/c1-11-2-4-13(24-11)5-7-17(23)22-18-21-10-14(25-18)8-12-3-6-15(19)16(20)9-12/h2-4,6,9-10H,5,7-8H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXYBUMJMGYRLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2817081.png)

![2-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B2817085.png)
![(E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2817086.png)
![Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2817087.png)
![2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetamide](/img/structure/B2817088.png)



![4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/no-structure.png)
![6-({4-[(2-bromophenyl)acetyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2817099.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylthiazole-4-carboxamide](/img/structure/B2817100.png)

